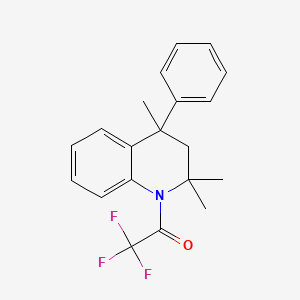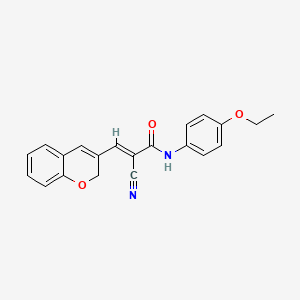
2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a fluorinated organic compound with a complex structure It features a trifluoromethyl group attached to an ethanone backbone, which is further connected to a tetrahydroquinoline ring system
准备方法
合成路线和反应条件: 2,2,2-三氟-1-(2,2,4-三甲基-4-苯基-3H-喹啉-1-基)乙酮的合成通常涉及在催化剂存在下,2,2,4-三甲基-4-苯基喹啉与三氟乙酸酐的反应。该反应在受控温度和压力条件下进行,以确保形成所需的产物。
工业生产方法: 该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程可能包括通过重结晶或色谱进行纯化的步骤,以获得最终的高纯度产品。
反应类型:
氧化: 该化合物可以发生氧化反应,导致形成具有改变的电子性质的喹啉衍生物。
还原: 还原反应可以将酮基转化为醇,从而导致不同的化学和物理性质。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂进行取代。
主要产物形成:
氧化: 喹啉 N-氧化物或其他氧化衍生物。
还原: 原化合物中的醇衍生物。
取代: 用各种取代基取代三氟甲基的官能化喹啉衍生物。
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2,2-三氟-1-(2,2,4-三甲基-4-苯基-3H-喹啉-1-基)乙酮在科学研究中有多种应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 正在研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的化学结构和药理特性,被探索为潜在的候选药物。
工业: 用于开发具有特定电子或光学特性的先进材料。
作用机制
2,2,2-三氟-1-(2,2,4-三甲基-4-苯基-3H-喹啉-1-基)乙酮的作用机制涉及其与酶或受体等分子靶标的相互作用。三氟甲基可以增强化合物与其靶标的结合亲和力,而喹啉部分可以参与各种生化途径。确切的途径和靶标取决于化合物使用的特定应用和环境。
类似化合物:
2,2,2-三氟-1-苯基乙酮: 缺少喹啉部分,导致不同的化学和生物特性。
2,2,2-三氟-1-(2,4,6-三甲基苯基)乙酮: 类似的三氟甲基但不同的芳香取代模式。
独特性: 2,2,2-三氟-1-(2,2,4-三甲基-4-苯基-3H-喹啉-1-基)乙酮是独特的,因为它结合了三氟甲基和喹啉部分,赋予了其独特的化学反应性和潜在的生物活性。这种组合在其他类似化合物中并不常见,使其成为研究和开发的宝贵目标。
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Uniqueness
2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific structural features, such as the tetrahydroquinoline ring and the trifluoromethyl group
属性
IUPAC Name |
2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c1-18(2)13-19(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)24(18)17(25)20(21,22)23/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANJIRGXAZUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C(F)(F)F)(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B11626852.png)
![1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B11626855.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626863.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11626872.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11626879.png)
![prop-2-en-1-yl 2-chloro-5-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11626883.png)
![Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626887.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B11626892.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626894.png)
![5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626897.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626899.png)
![N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11626912.png)
![5-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B11626919.png)

